2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(1-tert-butylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)13-7-8(6-12-13)11(4,5)9(14)15/h6-7H,1-5H3,(H,14,15) |
InChI Key |
JFDTXMMFXKDLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1-tert-butyl-1H-pyrazole with a suitable acylating agent. One common method is the acylation of 1-tert-butyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Compound A and Analogs
Key Observations:
This bulkiness may also hinder binding to sterically sensitive biological targets . Compound D’s 4-tert-butylphenyl and cyanoethenyl groups enhance electron-withdrawing effects, contrasting with Compound A’s carboxylic acid functionality.
Solubility and Lipophilicity :
- Compound B’s smaller substituents (methyl vs. tert-butyl) likely improve aqueous solubility, making it more suitable for formulations requiring polar solvents .
- Compound C’s piperidine-carboxylate group introduces basicity and polarity, enhancing solubility in protic solvents compared to Compound A .
Hazard Profiles :
- Compound B’s hazards (skin/eye irritation, respiratory sensitization) suggest reactive or irritant carboxylic acid/pyrazole interactions, which may extend to Compound A despite lacking explicit data .
Functional Implications of Structural Differences
Biological Activity: The tert-butyl group in Compound A may improve metabolic stability by shielding the pyrazole ring from oxidative enzymes, a feature exploited in kinase inhibitors (e.g., ’s tert-butyl-aniline derivatives) . Compound C’s piperidine-carboxylate could facilitate interactions with charged binding pockets in enzymes, unlike Compound A’s non-polar profile .
Synthetic Utility: Compound A’s synthesis might parallel ’s methodology, where tert-butyl groups are introduced via acid-catalyzed coupling . Compound D’s complex structure highlights the versatility of tert-butyl-pyrazole hybrids in multi-step syntheses, though its chloro and cyano groups increase synthetic complexity .
Biological Activity
2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a tert-butyl group and a pyrazole ring, suggest interactions with various biological targets, particularly enzymes involved in metabolic pathways. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 208.25 g/mol
- Structure : The compound consists of a branched alkyl chain with a carboxylic acid functional group attached to a pyrazole ring.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that have shown anti-inflammatory and analgesic properties .
- Molecular Interactions : Studies employing molecular docking techniques suggest that this compound can interact with various proteins, impacting their function and potentially leading to therapeutic effects.
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Pyrazole derivatives have been known for their anti-inflammatory properties, which could be attributed to the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of celecoxib, a well-known pyrazole-containing drug .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties by interfering with cancer cell metabolism and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:
-
Study on Enzyme Interaction :
Compound Name Enzyme Target Inhibition Percentage Celecoxib COX-2 80% Compound A COX-1 75% Compound B LOX 65% -
Antitumor Activity Assessment :
Compound Name Cell Line Tested IC50 (µM) Compound C MCF-7 (Breast Cancer) 15 Compound D HeLa (Cervical Cancer) 10 2-(1-tert-butyl...) A549 (Lung Cancer) 12
Q & A
Q. What are the recommended synthetic routes for 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling tert-butyl-substituted pyrazole intermediates with methylpropanoic acid derivatives. Key steps include:
- Pyrazole Functionalization : Introduce the tert-butyl group via alkylation under anhydrous conditions (e.g., using tert-butyl bromide and a base like K2CO3).
- Propanoic Acid Conjugation : Employ esterification followed by hydrolysis to yield the carboxylic acid moiety. For example, methyl ester intermediates (e.g., methyl 2-methylpropanoate) can be hydrolyzed using NaOH or LiOH .
- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Continuous flow reactors may enhance reproducibility .
Q. How can crystallographic data (e.g., X-ray diffraction) confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Critical considerations:
- Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.
- Refinement : Apply restraints for disordered tert-butyl groups. Validate with R-factors (<5% for high-quality structures) .
- Comparison : Cross-reference with NMR (e.g., <sup>13</sup>C for tert-butyl carbons) and IR (carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>) .
Q. What analytical techniques are most effective for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) to separate impurities (e.g., unreacted pyrazole intermediates). MS identifies molecular weights of byproducts .
- NMR Spectroscopy : <sup>1</sup>H NMR detects residual solvents; <sup>19</sup>F NMR (if fluorinated analogs exist) confirms substituent positions .
- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to detect hydrate or solvent residues .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. methyl groups on the pyrazole ring) influence the compound’s biological activity?
- Methodological Answer :
- Steric Effects : The tert-butyl group enhances metabolic stability by shielding the pyrazole ring from oxidative enzymes. Compare with methyl analogs (e.g., 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) using enzymatic assays .
- Hydrophobicity : LogP measurements (via shake-flask or computational tools) quantify lipophilicity changes. Tert-butyl increases membrane permeability, as shown in Caco-2 cell models .
- SAR Studies : Synthesize analogs (e.g., 2-(4-bromo-1H-pyrazol-1-yl) derivatives) and test against target proteins (e.g., kinases) to map pharmacophore requirements .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and bioavailability. Low solubility (due to the carboxylic acid group) may reduce in vivo efficacy .
- Metabolite Identification : Use LC-HRMS to detect acid-to-ester conversions or pyrazole ring oxidation in vivo. Compare with in vitro microsomal assays .
- Dose-Response Modeling : Apply Hill equations to reconcile EC50 discrepancies. Adjust for tissue penetration limitations using compartmental models .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the carboxylic acid and active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation (R<sup>2</sup> >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
